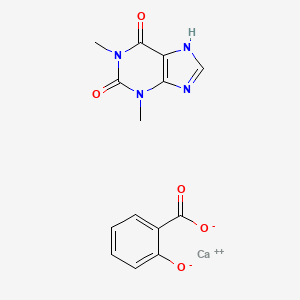
Theophylline calcium salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline calcium salicylate is a compound formed by the combination of theophylline and calcium salicylate. Theophylline is a methylxanthine derivative commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Calcium salicylate is a calcium salt of salicylic acid, known for its anti-inflammatory and analgesic properties. The combination of these two compounds aims to leverage their individual therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
Theophylline calcium salicylate can be synthesized by reacting theophylline with calcium salicylate in an aqueous medium. The reaction typically involves dissolving both theophylline and calcium salicylate in water, followed by precipitation of the resulting compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process includes the dissolution of theophylline and calcium salicylate in water, followed by controlled precipitation and purification steps to obtain the final product. The industrial process is optimized for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
Theophylline calcium salicylate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common for this compound.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 1,3-dimethyluric acid.
Substitution: Various alkylated derivatives of theophylline.
科学研究应用
Theophylline calcium salicylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of methylxanthines and salicylates in various chemical reactions.
Biology: Investigated for its effects on cellular processes, particularly those involving cyclic AMP and phosphodiesterase inhibition.
Medicine: Studied for its potential therapeutic effects in respiratory diseases, inflammation, and pain management.
作用机制
Theophylline calcium salicylate exerts its effects through multiple mechanisms:
Theophylline: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Calcium Salicylate: Inhibits cyclooxygenase, reducing the production of prostaglandins, which are mediators of inflammation and pain.
相似化合物的比较
Similar Compounds
Theophylline Magnesium Salicylate: Similar in structure and function, but uses magnesium instead of calcium.
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent.
Caffeine: A methylxanthine with central nervous system stimulant effects, commonly found in beverages.
Uniqueness
Theophylline calcium salicylate is unique due to its combination of bronchodilator and anti-inflammatory properties, making it particularly useful in treating respiratory conditions with an inflammatory component. The presence of calcium salicylate enhances its anti-inflammatory effects compared to theophylline alone .
属性
CAS 编号 |
129-98-6 |
|---|---|
分子式 |
C14H12CaN4O5 |
分子量 |
356.35 g/mol |
IUPAC 名称 |
calcium;1,3-dimethyl-7H-purine-2,6-dione;2-oxidobenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Ca/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI 键 |
HBGYWKVYHHULPL-UHFFFAOYSA-L |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


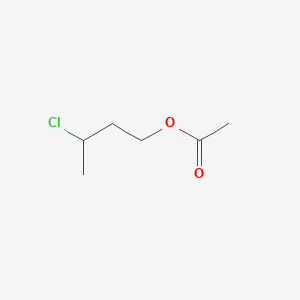
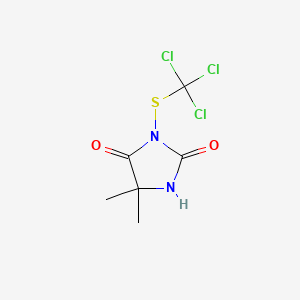
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
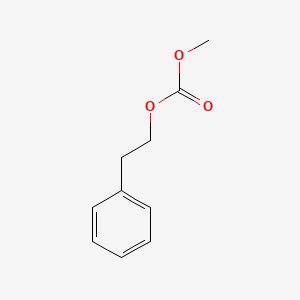

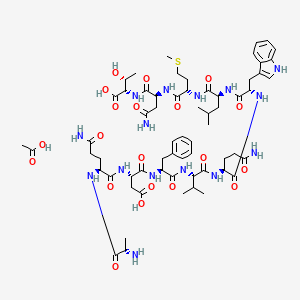
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
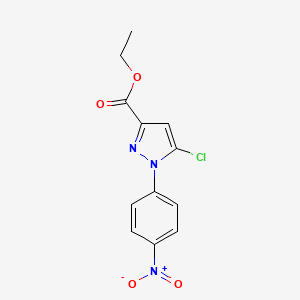
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
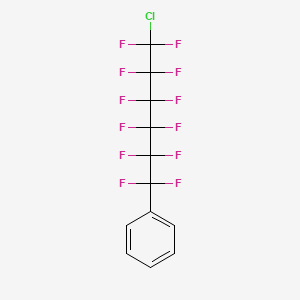


![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)

